

Fenofibrate-d6 safety data sheet (SDS) information

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An In-depth Technical Guide to the Safety Data for Fenofibrate-d6

This technical guide provides a comprehensive overview of the safety data for Fenofibrate-d6 (CAS No: 1092484-56-4), a deuterated analog of Fenofibrate.[1][2][3] The information is compiled and presented for researchers, scientists, and professionals in drug development. This document details hazard identification, toxicological data, handling procedures, and the mechanism of action, adhering to stringent data presentation and visualization requirements.

Hazard Identification and Classification

Fenofibrate-d6 is classified as harmful if swallowed.[1] The safety profile is largely extrapolated from its non-deuterated parent compound, Fenofibrate. For the parent compound, repeated exposure may cause organ damage, and it may have long-lasting harmful effects on aquatic life.[4][5]

GHS Label Elements

The substance is classified and labeled according to the Globally Harmonized System (GHS). [1]



Element	Classification	Source
Pictogram	~GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.	[1]
H373 (Parent Compound): May cause damage to organs (liver) through prolonged or repeated exposure.	[4][5]	
H413 (Parent Compound): May cause long lasting harmful effects to aquatic life.	[5]	
Precautionary Statements	P264: Wash thoroughly after handling.	[1]
P270: Do not eat, drink or smoke when using this product.	[1]	
P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.	[1]	_
P330: Rinse mouth.	[1]	_
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.	[1]	

Toxicological Information

Toxicological data for Fenofibrate-d6 is limited; therefore, data from the parent compound, Fenofibrate, is provided for reference. The primary routes of exposure are oral, dermal, and inhalation.



Acute Toxicity

The parent compound, Fenofibrate, is harmful if swallowed, inhaled, or in contact with skin.

Туре	Value	Species	Source
Oral LD50	1,600 mg/kg	Mouse	
Oral LD50	>2,000 mg/kg	Rat	
Oral TDLO	400 mg/kg	Rat	

Chronic Toxicity and Carcinogenicity

- Specific Target Organ Toxicity (Repeated Exposure): Fenofibrate may cause damage to the liver through prolonged or repeated oral exposure.[4]
- Carcinogenicity: Carcinogenicity was observed in rodents with liver carcinoma at high doses
 (12 to 40 times the human dose).[6] However, cancer has not been associated with
 fenofibrate in over 10 years of clinical use.[6] The substance is not listed as a carcinogen by
 the International Agency for Research on Cancer (IARC).[1]
- Mutagenicity: Fenofibrate has been shown to be devoid of mutagenic potential in Ames, mouse lymphoma, chromosomal aberration, and unscheduled DNA synthesis tests.[6][7]

Experimental Protocols & Methodologies

Safety Data Sheets summarize the results of toxicological and safety testing but do not typically include detailed experimental protocols. The following are general descriptions of the key assays cited in the safety assessment of the parent compound, Fenofibrate.

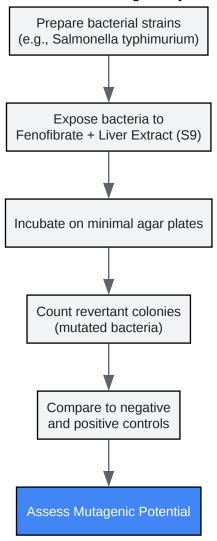
- Ames Test: This is a widely used method that uses bacteria to test whether a given chemical
 can cause mutations in the DNA of the test organism. A positive result indicates that the
 chemical is mutagenic and may therefore act as a carcinogen. Fenofibrate was found to be
 non-mutagenic in this assay.[7]
- Unscheduled DNA Synthesis (UDS) Assay: This test detects the repair of DNA damage in cells treated with a chemical agent. Primary rat hepatocytes are often used. A positive result



indicates the substance can cause DNA damage. Fenofibrate was negative in this test.[7]

Dietary Carcinogenicity Studies: In these long-term studies, animals (typically rats) are fed a
diet containing the test substance at various concentrations for a significant portion of their
lifespan. The animals are then examined for evidence of tumor formation compared to a
control group. Two such studies have been conducted for Fenofibrate in rats.[7]

General Workflow for In Vitro Mutagenicity Testing (Ames Test)



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General workflow for an Ames Test.

First Aid and Emergency Procedures



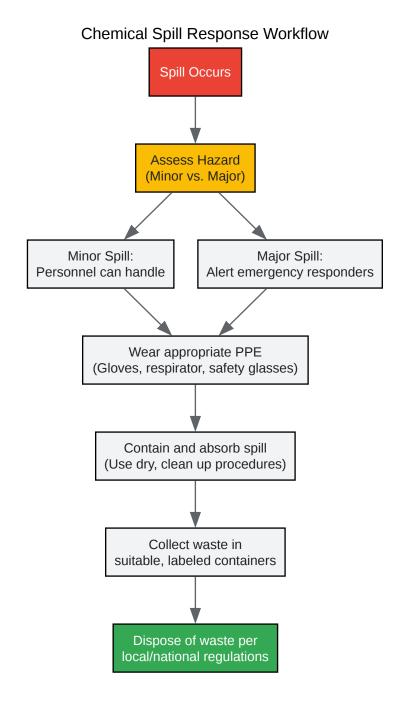
First-Aid Measures

- General: Symptoms of poisoning may occur after several hours; medical observation for at least 48 hours after the accident is recommended.[1]
- After Ingestion: If swallowed, call a doctor or poison center immediately.[1] Rinse mouth.[1]
- After Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]
- After Skin Contact: Generally, the product does not irritate the skin.[1] Wash off with soap and water.[8]
- After Eye Contact: Rinse opened eye for several minutes under running water.[1]

Accidental Release Measures

For spills, dry clean-up procedures that avoid generating dust should be used.[9]





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Logical workflow for handling a chemical spill.

Handling, Storage, and Physical Properties Handling and Storage

Handling: Avoid breathing dust, fumes, or spray.[1] Avoid prolonged or repeated exposure.[1]
 Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after



handling.[1][7]

Storage: Keep container tightly closed.[1] Store at room temperature (20°C to 25°C).[7]
 Protect from moisture.[7]

Physical and Chemical Properties

Property	Value	Source
Appearance	Solid	[1]
Color	White to off-white	[10]
Melting Point	79 - 82 °C (Parent Compound)	[10]
Flammability	Product is not flammable	[1]
Explosion Hazard	Product does not present an explosion hazard	[1]
Water Hazard Class	Class 1 (Self-assessment): slightly hazardous for water	[1]

Mechanism of Action: PPARα Activation

Fenofibrate's therapeutic effects as a lipid-lowering agent are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][11][12] This nuclear receptor plays a crucial role in the metabolism of lipids.

Activation of PPARα by Fenofibrate leads to:

- Increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase.[11]
- Reduced production of Apoprotein C-III, an inhibitor of lipoprotein lipase.[11]
- Increased synthesis of Apoproteins A-I and A-II, which are major components of High-Density Lipoprotein (HDL).[11]



Cellular Environment **Fenofibrate** (Active Metabolite) Binds to Activates PPA Receptor α (PPARa) Increased Lipoprotein Increased Synthesis of Lipase Activity Apo A-I and Apo A-II Clinical Outcome Increased catabolism Increased HDL of Triglycerides Cholesterol Levels

Fenofibrate's Mechanism of Action via PPARa

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Simplified signaling pathway for Fenofibrate.

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